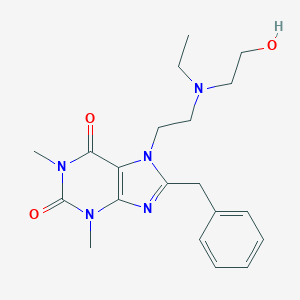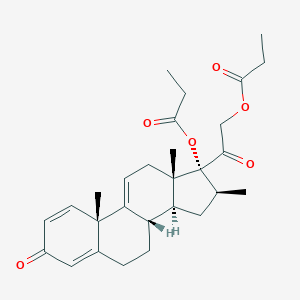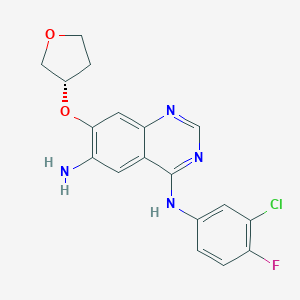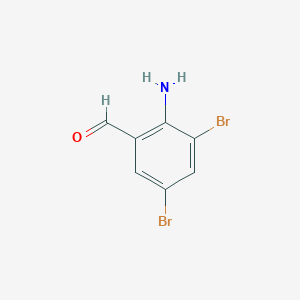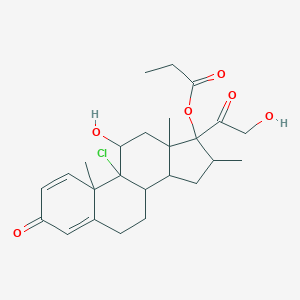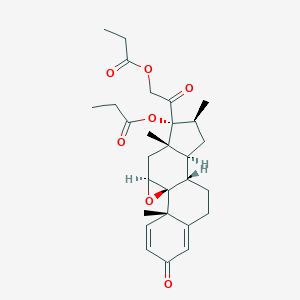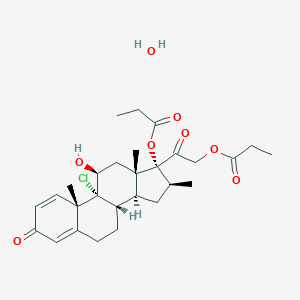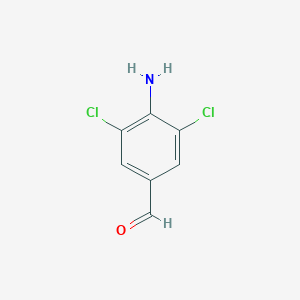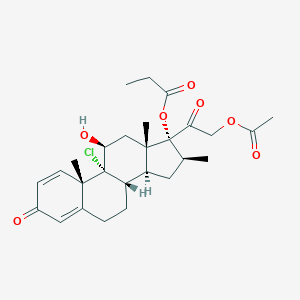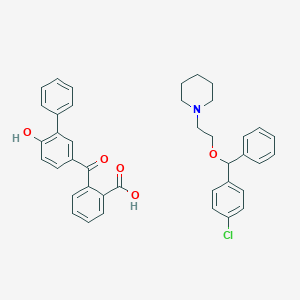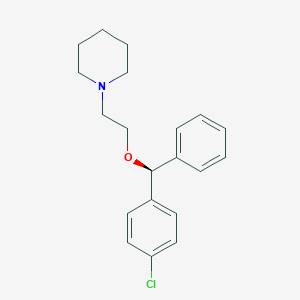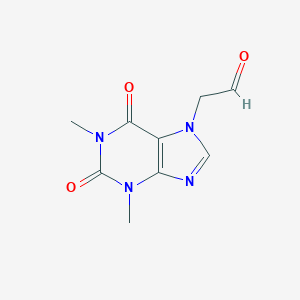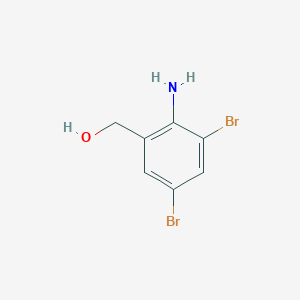
Normetanephrine hydrochloride
Overview
Description
Normetanephrine hydrochloride is a metabolite of norepinephrine, created by the action of catechol-O-methyl transferase on norepinephrine. It is excreted in the urine and found in certain tissues. This compound is significant as a marker for catecholamine-secreting tumors such as pheochromocytoma .
Mechanism of Action
Target of Action
Normetanephrine, also known as DL-Normetanephrine hydrochloride, is a metabolite of norepinephrine . It is produced by the action of the enzyme catechol-O-methyl transferase (COMT) on norepinephrine . The primary targets of Normetanephrine are the receptors that norepinephrine would typically bind to. These include adrenergic receptors, which play a crucial role in the body’s fight-or-flight response .
Mode of Action
Normetanephrine interacts with its targets by binding to the adrenergic receptors, similar to norepinephrine . It is considered a more potent agonist . This interaction results in a series of changes within the cell, leading to various physiological responses.
Biochemical Pathways
Normetanephrine is part of the catecholamine metabolic pathway . It is formed from norepinephrine through a reaction mediated by the enzyme COMT . While the majority of norepinephrine metabolism is catalyzed by the enzyme monoamine oxidase (MAO) predominantly in sympathetic neurons, a smaller amount of norepinephrine metabolism, and all of epinephrine metabolism, occurs through the action of COMT in extraneuronal tissues as well as in the adrenal medullary chromaffin cells .
Pharmacokinetics
It is known that it is excreted in the urine . The levels of Normetanephrine in the plasma and urine can be used as a diagnostic marker for certain conditions, such as pheochromocytomas and paragangliomas .
Result of Action
The molecular and cellular effects of Normetanephrine’s action are complex and depend on the specific physiological context. In some cases, it can induce contractions in isolated rabbit aortic strips in a concentration-dependent manner . It can also inhibit norepinephrine uptake in isolated rat heart . Elevated levels of Normetanephrine in the plasma can be indicative of certain types of tumors, such as pheochromocytomas and paragangliomas .
Action Environment
The action, efficacy, and stability of Normetanephrine can be influenced by various environmental factors. For instance, certain medications can interfere with its levels in the body . Furthermore, conditions that affect the body’s overall metabolic rate, such as stress or illness, could potentially impact the production and action of Normetanephrine.
Biochemical Analysis
Biochemical Properties
Normetanephrine hydrochloride interacts with various enzymes and proteins. It is formed from norepinephrine by the enzyme catechol-O-methyltransferase (COMT) . High concentrations of membrane-bound COMT are found in catecholamine-producing chromaffin cell tumors .
Cellular Effects
It is known that it is a marker for catecholamine-secreting tumors such as pheochromocytoma .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with various biomolecules. It is created by the action of the enzyme catechol-O-methyltransferase (COMT) on norepinephrine .
Temporal Effects in Laboratory Settings
It is known that it is stable without acidification at room temperature .
Metabolic Pathways
This compound is involved in the metabolic pathway of norepinephrine. It is formed from norepinephrine by the enzyme catechol-O-methyltransferase (COMT) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Normetanephrine hydrochloride can be synthesized through the O-methylation of norepinephrine. The reaction typically involves the use of catechol-O-methyl transferase enzyme, which facilitates the transfer of a methyl group to norepinephrine, resulting in the formation of normetanephrine .
Industrial Production Methods: In industrial settings, this compound is produced through chemical synthesis involving the reaction of norepinephrine with methanol in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and pH to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions: Normetanephrine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of normetanephrine to its corresponding quinone derivative.
Reduction: Normetanephrine can be reduced to form dihydronormetanephrine.
Substitution: The hydroxyl group in normetanephrine can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydronormetanephrine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Normetanephrine hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of catecholamines.
Biology: Studied for its role in the metabolism of norepinephrine and its implications in various physiological processes.
Medicine: Utilized as a biomarker for diagnosing pheochromocytoma and other catecholamine-secreting tumors.
Industry: Employed in the synthesis of pharmaceuticals and as a reagent in biochemical assays
Comparison with Similar Compounds
Metanephrine: Another metabolite of catecholamines, specifically epinephrine.
Norepinephrine: The parent compound from which normetanephrine is derived.
Dopamine: A precursor to norepinephrine and another catecholamine metabolite
Uniqueness: Normetanephrine hydrochloride is unique due to its specific role as a metabolite of norepinephrine and its utility as a biomarker for catecholamine-secreting tumors. Unlike metanephrine, which is derived from epinephrine, normetanephrine is specifically associated with norepinephrine metabolism .
Properties
IUPAC Name |
4-(2-amino-1-hydroxyethyl)-2-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFPRGQZWKTEON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CN)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905944 | |
| Record name | 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-74-1, 13015-71-9 | |
| Record name | (±)-Normetanephrine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Normetanephrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Normetanephrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013015719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-α-(aminomethyl)-4-hydroxy-3-methoxybenzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORMETANEPHRINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2RS049K51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Normetanephrine hydrochloride in studying adrenergic presynaptic receptors?
A: this compound is used as a tool to investigate the function of adrenergic presynaptic receptors, specifically alpha-adrenoceptors, in modulating neurotransmitter release. [] This compound acts as an inhibitor of extraneuronal uptake processes, helping researchers isolate the effects of agonists and antagonists on neuronal uptake and the dynamics of neurotransmitter release. []
Q2: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C9H14NO3+.Cl-. [] While the exact molecular weight isn't stated in the provided abstract, it can be calculated from the formula to be approximately 219.68 g/mol.
Q3: Is there structural information available for this compound?
A: Yes, research has been conducted to determine the structure of DL-Normetanephrine hydrochloride. [] The specific details of the structure, including bond lengths and angles, are not outlined in the provided abstract but are likely described within the full paper.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



